molecular formula C7H6N2O B177101 1H-Indazol-3-ol CAS No. 100922-96-1

1H-Indazol-3-ol

Cat. No.: B177101
CAS No.: 100922-96-1
M. Wt: 134.14 g/mol
InChI Key: SWEICGMKXPNXNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-indazol-3-one can be synthesized through various methods. One notable method involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols in an aqueous solvent at room temperature . This intermediate is then used to construct 1,2-dihydro-3H-indazol-3-ones. This method is advantageous due to its mild reaction conditions and the use of an aqueous solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .

Major Products Formed

The major products formed from these reactions include various substituted indazoles and their derivatives, which have been studied for their biological activities .

Scientific Research Applications

Pharmaceutical Development

1H-Indazol-3-ol and its derivatives are primarily utilized in the development of pharmaceuticals, especially as intermediates in synthesizing anticancer agents . The unique structural properties of this compound allow for modifications that enhance biological activity. Notably, derivatives such as 6-fluoro-1H-indazol-3-ol have been identified as potent inhibitors of d-amino acid oxidase (DAAO), a target for schizophrenia treatment due to its role in increasing brain d-serine levels, thus contributing to NMDA receptor activation .

Key Findings:

  • DAAO Inhibition: Compounds derived from this compound have shown nanomolar inhibition against DAAO, indicating their potential as therapeutic agents for neurological disorders .
  • HDAC Inhibitors: A study highlighted the development of HDAC inhibitors using this compound derivatives, demonstrating significant anticancer activity through mechanisms involving gene expression reactivation .

Biological Research

In biological research, this compound is employed to investigate its effects on cellular processes. It has been used extensively in cancer cell line studies to understand its interactions with specific biological targets.

Case Studies:

  • Anti-inflammatory Activity: A series of indazol-3-ol derivatives exhibited anti-inflammatory properties by inhibiting the oxidation of arachidonic acid, showcasing their potential in treating inflammatory diseases .
  • Cell Cycle and Apoptosis: Recent studies have demonstrated that specific derivatives can induce apoptosis in cancer cells by targeting Bcl2 family members and modulating the p53/MDM2 pathway .

Material Science

The compound has also garnered attention in material science, particularly for its electronic properties that make it suitable for applications in organic light-emitting diodes (OLEDs). Researchers are exploring its potential to create advanced materials with enhanced performance characteristics.

Applications:

  • Development of OLEDs due to favorable electronic properties.
  • Exploration of new materials with improved stability and efficiency in electronic applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in various analytical techniques. It aids in calibrating instruments and validating methods for detecting similar compounds.

Cosmetic Formulations

Due to its antioxidant properties, this compound is being investigated for use in skincare products. Its ability to protect skin from oxidative stress presents opportunities for developing innovative cosmetic formulations .

Data Summary Table

Application AreaSpecific Use CasesKey Findings/Results
Pharmaceutical DevelopmentAnticancer agents, DAAO inhibitorsNanomolar inhibition against DAAO; HDAC inhibitors
Biological ResearchAnti-inflammatory activity, apoptosis inductionSignificant effects on cancer cell lines
Material ScienceOLED developmentEnhanced electronic properties
Analytical ChemistryCalibration standardsValidated detection methods
Cosmetic FormulationsSkincare productsAntioxidant benefits

Biological Activity

1H-Indazol-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, particularly as a d-amino acid oxidase (DAAO) inhibitor and its effects on cancer cell lines.

This compound derivatives have been identified as potent inhibitors of DAAO, an enzyme implicated in the metabolism of d-serine, which plays a crucial role in the modulation of NMDA receptor activity in the brain. Inhibition of DAAO leads to increased levels of d-serine, which may have therapeutic implications for disorders such as schizophrenia. A study reported that certain derivatives exhibited nanomolar inhibition potency against DAAO, showcasing their potential as drug candidates for neuropsychiatric conditions .

Antitumor Activity

Recent research has highlighted the antitumor properties of this compound derivatives. For instance, a study demonstrated that a specific derivative showed significant inhibitory effects against the K562 leukemia cell line with an IC50 value of 5.15 µM. This compound also exhibited selectivity towards normal cells, indicating a potentially favorable therapeutic index . The mechanism underlying this activity involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through modulation of apoptotic proteins such as Bcl-2 and Bax, and activation of the p53 pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. A pharmacophore model developed for DAAO inhibitors highlighted key molecular features necessary for activity. The presence of specific substituents on the indazole scaffold significantly enhances inhibitory potency against DAAO and other targets like FGFR kinases .

CompoundTargetIC50 (µM)Comments
6-fluoro-1H-indazol-3-olDAAONanomolarIncreases plasma d-serine levels in vivo
Compound 6oK562 cells5.15Induces apoptosis via p53 pathway
Compound 82aPim Kinases0.4 - 1.1Potent against multiple myeloma cell lines

Case Studies

Case Study 1: DAAO Inhibition
A series of indazole derivatives were synthesized and tested for their ability to inhibit DAAO. Among them, 6-fluoro-1H-indazol-3-ol was identified as a lead compound with significant efficacy in increasing d-serine levels in mouse models, suggesting its potential utility in treating schizophrenia .

Case Study 2: Anticancer Effects
In another study, compound 6o was evaluated for its cytotoxic effects on K562 cells. The results indicated that treatment with this compound led to a marked increase in apoptosis rates and altered cell cycle distribution, supporting its development as an anticancer agent targeting the p53-MDM2 pathway .

Q & A

Q. Basic: What synthetic strategies are effective for preparing 1H-Indazol-3-ol derivatives in laboratory settings?

A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, 3-(2-azidoethyl)-1H-indol-5-ol can react with terminal alkynes (e.g., 4-ethynylanisole) in PEG-400:DMF solvent under nitrogen, using CuI as a catalyst. After 12 hours, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via flash column chromatography (70:30 EtOAc:hexane) . Yields typically range from 30–35%, with characterization by ¹H/¹³C NMR and HRMS.

Q. Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives in CuAAC reactions?

Key factors include:

  • Catalyst loading : Increasing CuI from 1.15 g to 1.5 g per 5.86 mmol substrate may enhance reaction efficiency.
  • Solvent polarity : PEG-400:DMF (2:1) improves solubility of polar intermediates, but switching to DMF alone could reduce side reactions.
  • Temperature : Elevating to 50°C (instead of room temperature) may accelerate kinetics while avoiding decomposition.
  • Purification : Gradient elution in column chromatography (e.g., 60:40 → 80:20 EtOAc:hexane) resolves closely eluting byproducts .

Q. Basic: Which spectroscopic methods are critical for characterizing this compound derivatives?

  • ¹H NMR : Aromatic protons appear at δ 6.5–8.6 ppm, with indazole NH signals near δ 8.4–8.6 (singlet). Ethylenic protons in substituents resonate at δ 3.1–4.6 .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 335.1497 [M+H]⁺) with <2 ppm error .
  • TLC : Use 70:30 EtOAc:hexane (Rf ≈ 0.33–0.49) to monitor reaction progress .

Q. Advanced: How should researchers resolve discrepancies between spectroscopic and crystallographic data for this compound derivatives?

  • Cross-validation : Compare NMR-derived bond lengths/angles with X-ray diffraction (XRD) data. For example, aromatic C–C bonds in XRD (1.38–1.42 Å) should align with NMR coupling constants (J = 8.5–2.3 Hz) .
  • Refinement tools : Use SHELXL to refine XRD data, adjusting thermal parameters and hydrogen positions iteratively. Discrepancies >0.05 Å in bond lengths warrant re-examination of sample purity or crystallinity .

Q. Advanced: What mechanistic insights govern the reactivity of this compound in nucleophilic additions?

Studies on formaldehyde addition show that the N1-H group acts as a nucleophile, forming a hemiaminal intermediate. Electron-withdrawing substituents (e.g., nitro groups) at the 4/5/6/7 positions increase reactivity by lowering the pKa of N1-H, facilitating deprotonation. Kinetic isotopic effect (KIE) experiments and DFT calculations are recommended to validate proposed mechanisms .

Q. Basic: What purification techniques are optimal for isolating this compound derivatives?

  • Flash chromatography : Use silica gel with EtOAc:hexane gradients (e.g., 50:50 → 80:20) to separate polar byproducts.
  • Recrystallization : Dissolve crude product in hot EtOAc, cool to 4°C, and filter to obtain crystals (e.g., 30% recovery) .
  • TLC-guided fractionation : Collect fractions with Rf matching the target compound and re-analyze by NMR .

Q. Advanced: How can SHELXL improve crystallographic refinement of this compound derivatives?

  • High-resolution data : Collect data to 0.8 Å resolution to resolve hydrogen atoms. Use SHELXL’s restraints for anisotropic displacement parameters.
  • Twinning analysis : For poorly diffracting crystals, apply the TWIN/BASF command to model twinning domains. Validate with Rint values <5% .
  • Hydrogen bonding : Use DFIX and DANG commands to enforce geometry consistent with NMR-derived hydrogen positions .

Q. Advanced: How do substituents influence the biological activity of this compound derivatives?

  • Electron-donating groups (e.g., methoxy) at the 5-position enhance antioxidant activity by stabilizing radical intermediates (e.g., IC₅₀ = 12 µM for 6c vs. 25 µM for unsubstituted analogs) .
  • Steric effects : Bulky groups at N1 (e.g., benzyl) reduce metabolic clearance in vitro but may hinder target binding. Balance logP (2.5–3.5) and polar surface area (70–90 Ų) for optimal pharmacokinetics .

Q. Basic: What safety protocols are essential when handling this compound derivatives?

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (DMF, EtOAc).
  • Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .

Q. Advanced: How can computational methods predict the stability of this compound derivatives?

  • Molecular dynamics (MD) : Simulate aqueous solubility using AMBER force fields. Correlate results with experimental logS values.
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate tautomeric preferences (e.g., 1H vs. 3H-indazole forms) .

Properties

IUPAC Name

1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEICGMKXPNXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049428
Record name 3-Indazolinone
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-25-2
Record name Indazolinone
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Record name 1H-Indazol-3-ol
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Record name 3H-Indazol-3-one, 1,2-dihydro-
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Record name 1,2-dihydro-3H-indazol-3-one
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Record name 3-INDAZOLINONE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Indazol-3-ol
1H-Indazol-3-ol

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